2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid
Description
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core (a fused benzene and diazole ring system). The substituents include a cyclohexyl group at position 2 and a carboxylic acid moiety at position 3. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (via the carboxylic acid). Such features make it a candidate for pharmaceutical and materials science applications, particularly in drug design where solubility and target binding are critical .
Properties
IUPAC Name |
2-cyclohexyl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBBBGUXXYXIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloroacetamidate Condensation and Hydrolysis
This method, adapted from Zhu et al., involves sequential cyclization and hydrolysis:
Step 1: Cyclocondensation
4-Methyl-1,2-phenylenediamine reacts with methyl cyclohexylacetimidate in trifluoroacetic acid (TFA) to form 2-cyclohexyl-4-methyl-1H-benzimidazole. The reaction proceeds via nucleophilic attack of the diamine on the imidate, followed by cyclodehydration.
Step 2: Oxidation of Methyl to Carboxylic Acid
The 4-methyl group is oxidized using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 80°C), yielding the carboxylic acid.
Key Data :
Ugi/De-Protection/Cyclization Strategy
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Regioselectivity | Key Challenges |
|---|---|---|---|---|
| Trichloroacetamidate | 35–40 | Moderate | High (pre-oxidation control) | Over-oxidation, harsh conditions |
| Ugi/Cyclization | 45–50 | High | Moderate | Purification of intermediates |
| C–H Activation | 30–35 | Low | High | Catalyst cost, CO₂ handling |
Experimental Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated potential antimicrobial and antiviral properties of this compound. Studies are ongoing to explore its effectiveness against various pathogens and its mechanism of action in inhibiting microbial growth. The compound's ability to interact with biological targets suggests it may play a role in developing new therapeutic agents.
Medicine
The medical applications of this compound are particularly promising:
- Anti-inflammatory Activities : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Investigations into its anticancer properties have shown that it may inhibit specific cancer cell lines. The compound's mechanism involves interaction with cellular targets that regulate cell proliferation and apoptosis .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure showed IC50 values in the low micromolar range against leukemia and solid tumors . These results indicate potential for further development as anticancer agents.
Case Study 2: Enzyme Inhibition
Research has also explored the compound's role as an inhibitor of specific enzymes related to cancer progression. For example, it has been identified as a selective inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression involved in cancer cell growth . This selectivity suggests that modifications to the compound could enhance its efficacy as a therapeutic agent.
Data Tables
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid involves interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzodiazole scaffold is highly versatile, with modifications at positions 1, 2, and 4 significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
Key Findings from Comparative Analysis
Lipophilicity and Solubility :
- The cyclohexyl group in the target compound enhances lipophilicity compared to analogs like 1H-benzimidazole-4-carboxylic acid . However, this may reduce aqueous solubility, necessitating salt formulations (e.g., hydrochloride in ).
- Methoxymethyl () and fluoro () substituents improve solubility via polar interactions or electronegativity.
The 2-oxo group in provides an additional hydrogen-bond acceptor, which could enhance target affinity compared to non-oxo analogs.
Biological Activity :
- Fluorinated derivatives (e.g., ) are often metabolically stable due to C-F bond strength, making them preferred in drug discovery.
- The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in ionic or hydrogen-bond interactions with biological targets.
Research Implications
- Synthetic Accessibility : Derivatives like the discontinued 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid () highlight challenges in large-scale synthesis, possibly due to instability or purification difficulties.
- Crystallography : Structural validation methods () and hydrogen-bonding analysis () are essential for understanding packing patterns and stability in solid-state forms.
Biological Activity
2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique cyclohexyl group. This structural feature can significantly influence its biological activity and chemical reactivity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
The molecular formula of this compound is C14H16N2O2. It is synthesized through the condensation of 1,2-phenylenediamine with cyclohexanecarboxylic acid under acidic conditions, followed by carboxylation at the 4-position. This synthesis pathway allows for the formation of the benzimidazole ring system, which is crucial for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways relevant to inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics, showing comparable inhibition levels.
- Anticancer Properties : The compound has been explored for its anticancer potential, particularly in targeting cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions .
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study :
- Anticancer Activity :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzimidazole derivative | Antimicrobial, anticancer |
| Benzimidazole | Parent compound | Limited activity compared to derivatives |
| 2-Methyl-1H-1,3-benzodiazole-4-carboxylic acid | Methyl-substituted | Moderate antimicrobial activity |
Q & A
Q. What synthetic methodologies are commonly employed for 2-Cyclohexyl-1H-1,3-benzodiazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization of precursors such as substituted benzodiazoles and functionalization with cyclohexyl and carboxylic acid groups. Key steps include:
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the benzodiazole core .
- Substitution : Introducing the cyclohexyl group via nucleophilic substitution or coupling reactions.
- Carboxylic acid introduction : Hydrolysis of ester intermediates or direct carboxylation.
Optimization strategies include adjusting reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., palladium for coupling steps) to improve yields beyond 60% .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves 3D molecular geometry; SHELXL software refines crystallographic data to address disorder or twinning in crystals .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, carboxylic acid proton at δ 12–13 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.12 for C₁₃H₁₄N₂O₂) .
Q. What preliminary assays are used to screen for biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., fluorescence polarization) to measure binding to targets like kinases or proteases.
- Cellular assays : Cytotoxicity screening (MTT assay) and receptor modulation studies (e.g., GPCR activity via cAMP quantification) .
Q. How should researchers handle safety and stability concerns during experiments?
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (LD₅₀ data suggests moderate toxicity) .
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent carboxylic acid degradation .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved?
- Refinement protocols : Use SHELXL’s restraints for flexible moieties (e.g., cyclohexyl ring) and twin refinement for overlapping lattices.
- Validation tools : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .
- Comparative analysis : Cross-validate with DFT-calculated bond lengths (e.g., C–N bonds: 1.32–1.38 Å) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How can synthetic pathways be modified to enhance enantiomeric purity or regioselectivity?
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis of benzodiazole precursors.
- Protecting groups : Boc or Fmoc protection during cyclization to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity >90% .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO <0.1%).
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
- Metabolic stability tests : Liver microsome assays (e.g., human CYP450 isoforms) to assess compound degradation .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
-
SAR studies : Compare with analogs (e.g., 2-methyl or 1-oxo derivatives) to identify critical groups.
Compound Substituent IC₅₀ (µM) Target Cyclohexyl 0.8 Analog 1 Oxane 2.1 Analog 2 Methyl 5.4 Cyclohexyl enhances hydrophobic interactions, reducing IC₅₀ by 2.7-fold vs. methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
